molecular formula C12H15NO2 B1419980 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine CAS No. 1152518-91-6

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Cat. No. B1419980
CAS RN: 1152518-91-6
M. Wt: 205.25 g/mol
InChI Key: VZBUUIHOYJYDAX-UHFFFAOYSA-N
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Description

“1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1152518-91-6 . It has a molecular weight of 205.26 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is “1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanamine” and its InChI Code is "1S/C12H15NO2/c1-7-10-6-9 (14-3)4-5-11 (10)15-12 (7)8 (2)13/h4-6,8H,13H2,1-3H3" .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 205.26 .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown significant anticancer activities against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . They may work by inhibiting cell growth and could be potential candidates for targeted cancer therapies with minimal side effects.

Antibacterial Properties

Some benzofuran compounds have been tested for their antibacterial activities against standard and clinical strains . This suggests that our compound could also be explored for its efficacy in combating bacterial infections.

Synthesis of Natural Products

Benzofurans are key intermediates in the total synthesis of natural products containing benzofuran rings . The compound could potentially be used in synthetic pathways to create complex natural products.

Pharmacological Applications

Well-known benzofuran compounds with extensive pharmaceutical applications include amiodarone and bergapten . The compound could be investigated for similar pharmacological uses.

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Benzofuran derivatives, such as “1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine”, have shown promising results in medical research, particularly in their dramatic anticancer activities . Future research could focus on how modifications in the derivatives and the position of substituents on the benzene ring impact their cytotoxic and biological activity .

properties

IUPAC Name

1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-7-10-6-9(14-3)4-5-11(10)15-12(7)8(2)13/h4-6,8H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBUUIHOYJYDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 2
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 3
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 4
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 5
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 6
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

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